![molecular formula C9H10N2O B1358083 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde CAS No. 204452-93-7](/img/structure/B1358083.png)
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde
Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde is a derivative of 1,8-naphthyridine . Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest. Various strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Scientific Research Applications
Anticancer Properties
The compound has been studied for its potential anticancer properties. Specifically, it has been used in the synthesis of 1,6-naphthyridines, which have shown promising anticancer activity against different cancer cell lines .
Anti-HIV Activity
1,6-Naphthyridines, which can be synthesized using 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde, have also been studied for their anti-HIV properties .
Antimicrobial Activity
The compound has potential antimicrobial applications. This is due to the antimicrobial activity exhibited by 1,6-naphthyridines .
Analgesic Properties
1,6-Naphthyridines have been found to possess analgesic properties, indicating potential applications of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde in pain management .
Anti-inflammatory Activity
The compound could be used in the development of anti-inflammatory drugs, as 1,6-naphthyridines have demonstrated anti-inflammatory activity .
Antioxidant Activity
1,6-Naphthyridines, which can be synthesized using 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde, have shown antioxidant activity .
alphaVbeta3 Integrin Antagonists
The compound has been used in the synthesis of alphaVbeta3 integrin antagonists . These antagonists have potential applications in the treatment of diseases such as cancer and osteoporosis.
Synthesis of Metal Complexes
1,5-Naphthyridines, which can also be synthesized using 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde, have been used in the formation of metal complexes . These complexes have various applications in fields like catalysis and material science.
Mechanism of Action
Target of Action
It is known that naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and are used in the treatment of several human diseases . They are also used in diagnostics, agriculture, industrial endeavors, and photophysical applications .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines are known to influence a wide range of pathways due to their diverse biological activities .
Result of Action
Naphthyridines are known to have a wide range of effects due to their diverse biological activities .
properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h3-4,6H,1-2,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAACFNQDNFJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619204 | |
Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde | |
CAS RN |
204452-93-7 | |
Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204452-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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